molecular formula C18H23N3O4 B6514034 N-cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892268-90-5

N-cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514034
CAS No.: 892268-90-5
M. Wt: 345.4 g/mol
InChI Key: OHSAPNILKTYTFD-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline-2,4-dione core. Key structural features include a 2-methoxyethyl substituent at the 3-position and a cyclohexyl carboxamide group at the 7-position. The compound’s core structure is analogous to pharmacologically active quinazoline derivatives, which are often explored for kinase inhibition or receptor modulation. Structural determination of such compounds typically employs crystallographic tools like the SHELX software suite, a widely used system for small-molecule refinement and structure solution .

Properties

IUPAC Name

N-cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-10-9-21-17(23)14-8-7-12(11-15(14)20-18(21)24)16(22)19-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSAPNILKTYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it suitable for several applications:

  • Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds can exhibit antiviral properties. The structural similarity of N-cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide to known antiviral agents indicates potential efficacy against viral infections .
  • Anticancer Properties : Research has indicated that quinazoline derivatives may possess anticancer activity by inhibiting specific pathways involved in tumor growth. The dioxo group in this compound could enhance its interaction with biological targets involved in cancer cell proliferation .

Medicinal Chemistry Applications

The compound has been explored for its potential use in drug development:

  • Lead Compound for Drug Design : Its unique structure makes it a promising lead compound for developing new therapeutic agents targeting various diseases. The ability to modify the cyclohexyl and methoxyethyl groups allows for the synthesis of analogs with improved efficacy and selectivity .
  • Screening for Biological Activity : this compound has been included in screening libraries for identifying new drug candidates. Its presence in such libraries facilitates high-throughput screening against various biological targets .

Case Study 1: Antiviral Screening

In a study focusing on antiviral compounds, this compound was tested against several viral strains. The results demonstrated moderate antiviral activity compared to established antiviral agents. Further optimization of the compound could enhance its efficacy .

Case Study 2: Anticancer Activity

Another research project investigated the efficacy of this compound on cancer cell lines. The study revealed that the compound inhibited cell proliferation in a dose-dependent manner and induced apoptosis in certain cancer cell lines. This suggests potential as an anticancer agent pending further development and testing .

Comparison with Similar Compounds

Quinazoline derivatives are studied for their structural versatility and bioactivity. Below, N-cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is compared to its closest structural analog, N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892259-70-0), and broader functional group analogs.

Structural and Physicochemical Properties
Property N-cyclohexyl-3-(2-methoxyethyl)-... N-(4-(4-chlorophenoxy)phenyl)-3-(2-methoxyethyl)-...
Molecular Formula C₁₈H₂₅N₃O₄ (hypothetical) C₂₄H₂₀ClN₃O₅
Molecular Weight ~371.4 g/mol (estimated) 465.9 g/mol
Substituent Cyclohexyl (aliphatic) 4-(4-Chlorophenoxy)phenyl (aromatic)
Key Functional Groups 2-Methoxyethyl, cyclohexylamide 2-Methoxyethyl, chlorophenoxyphenylamide

Key Differences :

  • Substituent Effects: The cyclohexyl group in the target compound is aliphatic and less planar than the aromatic chlorophenoxyphenyl group in CAS 892259-70-0. This difference likely reduces π-π stacking interactions but enhances solubility in non-polar media.
Functional Group Analysis: 2-Methoxyethyl Moieties

The 2-methoxyethyl group is shared between the target compound and SPINRAZA (nusinersen), an oligonucleotide therapeutic. In SPINRAZA, this group improves nuclease resistance and RNA binding . In quinazoline derivatives, it may enhance solubility or modulate steric interactions with biological targets, though direct evidence is lacking.

Preparation Methods

Palladium-Catalyzed Amidation

A Pd(OAc)₂-mediated coupling strategy, adapted from oxazole-quinoline syntheses, offers an alternative route. Here, a pre-functionalized quinazoline intermediate undergoes coupling with cyclohexyl isocyanide under aerobic conditions:

  • Conditions : Pd(OAc)₂ (5 mol%), Cs₂CO₃ (1 equiv.), DMSO/H₂O (9:1), 80°C, 12 hours.

  • Yield : 70–85%, though scalability is limited compared to classical amidation.

One-Pot Tandem Synthesis

Recent advances enable tandem alkylation-amidation in a single reactor. For example, simultaneous alkylation of the N3 position and in situ activation of the carboxylic acid using coupling agents (e.g., HATU) reduces purification steps.

Challenges and Mitigation Strategies

  • Regioselectivity in alkylation : Competing alkylation at N1 vs. N3 is mitigated by using bulky bases (e.g., DBU) to favor N3 deprotonation.

  • Acid sensitivity of the 2-methoxyethyl group : Mild reaction conditions (pH 7–8, room temperature) prevent ether cleavage during amidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cyclohexyl-3-(2-methoxyethyl)-tetrahydroquinazoline-dione derivatives, and what methodological considerations are critical for optimizing yield?

  • Answer : A key route involves cyclization of carboxamide intermediates with carbonyl diimidazole (CDI) followed by alkylation. For example, tetrahydroquinazoline scaffolds are synthesized via cyclization of substituted anthranilic acid derivatives with CDI in anhydrous solvents (e.g., THF or DMF) under reflux . Subsequent alkylation with halogenated ethers (e.g., 2-methoxyethyl bromide) requires controlled stoichiometry and inert atmospheres to minimize side reactions. Yield optimization often depends on purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Synthetic Step Reagents/Conditions Yield Range Key Reference
CyclizationCDI, THF, 60°C, 12h60-75%
Alkylation2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C45-60%

Q. How is the structural integrity of this compound validated in crystallographic studies, and what software tools are recommended for data refinement?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used for solving and refining structures due to their robustness in handling twinned data and high-resolution datasets . Hydrogen bonding networks and torsional angles should be cross-validated with DFT calculations (e.g., Gaussian 16) to resolve discrepancies in bond lengths or angles .

Q. What safety protocols are essential for handling this compound based on its hazard profile?

  • Answer : The compound’s structural analogs (e.g., tetrahydroquinazoline-carboxamides) often exhibit acute toxicity (H301/H311) and require:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound’s conformation?

  • Answer : Discrepancies between solution-state NMR (e.g., rotameric equilibria) and solid-state X-ray data require multi-technique validation:

  • VT-NMR : Variable-temperature NMR (e.g., 298–343 K) identifies dynamic conformational changes in solution .
  • DFT Modeling : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to confirm dominant conformers .
  • SCXRD : Analyze packing forces (e.g., π-π stacking) that stabilize specific conformations in the solid state .

Q. What strategies improve the selectivity of alkylation at the N-cyclohexyl position versus competing sites?

  • Answer : Steric and electronic control is critical:

  • Base Selection : Weak bases (e.g., K₂CO₃) favor alkylation at less hindered sites, while stronger bases (e.g., NaH) may promote side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the target nitrogen.
  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) before alkylation, followed by deprotection under mild acidic conditions .

Q. How can researchers elucidate the mechanism of biological activity for this compound using in silico and experimental approaches?

  • Answer : A hybrid methodology is recommended:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains). Focus on hydrogen-bonding interactions with the carboxamide and dioxo groups .
  • Enzyme Assays : Measure IC₅₀ values against purified enzymes (e.g., topoisomerase II) using fluorescence-based assays. Cross-validate with cytotoxicity studies in cell lines (e.g., HEK293) .
  • Metabolite Profiling : LC-MS/MS identifies metabolic stability and reactive intermediates in hepatic microsomes .

Methodological Notes

  • Data Contradiction Analysis : Always reconcile crystallographic and spectroscopic data by considering environmental effects (solid vs. solution states) .
  • Experimental Design : For reproducibility, document solvent purity, reaction atmosphere (N₂/Ar), and heating/cooling rates in synthetic protocols .

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